4-(3-Iodophenyl)thiomorpholine-3,5-dione is a chemical compound characterized by its unique structure and properties. Its molecular formula is CHINOS, indicating the presence of carbon, hydrogen, iodine, nitrogen, oxygen, and sulfur atoms. This compound features a thiomorpholine ring with an iodophenyl substituent at the 4-position and two carbonyl groups at the 3 and 5 positions. It is classified as a thiomorpholine derivative and is of interest in various fields of chemistry and biology due to its potential applications in organic synthesis and medicinal chemistry.
The synthesis of 4-(3-Iodophenyl)thiomorpholine-3,5-dione typically involves several key steps:
Industrial production methods may optimize these steps for higher yields and purity, possibly employing continuous flow reactors and advanced purification techniques to enhance efficiency.
The molecular structure of 4-(3-Iodophenyl)thiomorpholine-3,5-dione can be described as follows:
The compound exhibits specific structural features that influence its reactivity and interactions in chemical reactions.
4-(3-Iodophenyl)thiomorpholine-3,5-dione can undergo various chemical reactions:
These reactions are essential for synthesizing more complex molecules in organic chemistry, showcasing the compound's versatility as a building block.
Property | Value |
---|---|
Molecular Formula | CHINOS |
Molecular Weight | 333.15 g/mol |
IUPAC Name | 4-(3-iodophenyl)thiomorpholine-3,5-dione |
InChI Key | VRLQHVWTZQZCQC-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)N(C(=O)CS1)C2=CC(=CC=C2)I |
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications.
4-(3-Iodophenyl)thiomorpholine-3,5-dione has several scientific research applications:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: